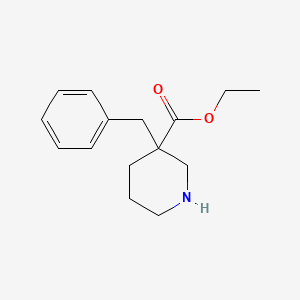

![molecular formula C10H16O4 B2861559 2,9-Dioxaspiro[5.5]undecane-3-carboxylic acid CAS No. 2413870-63-8](/img/structure/B2861559.png)

2,9-Dioxaspiro[5.5]undecane-3-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Molecular Structure Analysis

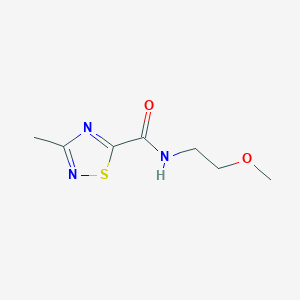

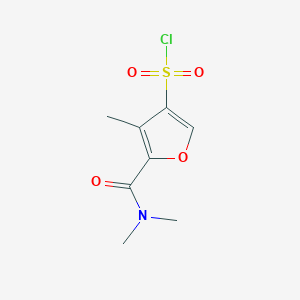

The molecular structure of DUCA is characterized by a spirocyclic backbone. The InChI code for DUCA is1S/C10H16O4/c11-9(12)8-1-2-10(7-14-8)3-5-13-6-4-10/h8H,1-7H2,(H,11,12) . Physical And Chemical Properties Analysis

DUCA has a molecular weight of 200.23 . It is an oil at room temperature . More specific physical and chemical properties were not found in the search results.科学的研究の応用

Catalytic Synthesis of Nitrogen-Containing Spiro Heterocycles

2,9-Dioxaspiro[5.5]undecane derivatives have been explored for their role in the synthesis of nitrogen-containing spiro heterocycles. A catalyst-free approach using double Michael addition reactions has been demonstrated to produce high yields of these compounds efficiently. This synthesis pathway is notable for its simplicity, high efficiency, and the use of ethylene glycol as a solvent, presenting a significant advancement in the development of spiro heterocycles with potential applications in various fields of chemistry and materials science (Aggarwal, Vij, & Khurana, 2014).

Synthesis of Pheromones

The compound has been utilized in the stereoselective synthesis of sex pheromones, specifically targeting the olive fly. This approach involves intramolecular Michael addition reactions, highlighting the compound's significance in synthesizing biologically active molecules with precise stereochemical control. This method provides a pathway for developing environmentally friendly pest management strategies by synthesizing natural pheromones (Iwata, Fujita, Hattori, Uchida, & Imanishi, 1985).

Polymer Stabilizers

Research has identified 2,9-Dioxaspiro[5.5]undecane derivatives as effective synergistic stabilizers in polymer compositions. The interaction between phenolic and thiopropionate type antioxidants has been shown to significantly enhance the stabilization of polymers, suggesting applications in improving the durability and lifespan of polymeric materials (Yachigo, Sasaki, & Kojima, 1992).

Chemosensors

The structural flexibility of 2,9-Dioxaspiro[5.5]undecane derivatives has been exploited in the development of white-light emitting boronate microparticles. These particles serve as highly sensitive and recyclable chemosensors for the detection of metal ions in aqueous solutions, offering potential applications in environmental monitoring and analytical chemistry (Nishiyabu, Sugino, & Kubo, 2013).

Antibacterial Agents

Exploration into the spirocyclic derivatives of ciprofloxacin has revealed the antibacterial potential of compounds related to 2,9-Dioxaspiro[5.5]undecane. These studies aim to enhance the efficacy of fluoroquinolone antibiotics against resistant bacterial strains, highlighting the compound's role in the ongoing battle against antimicrobial resistance (Lukin et al., 2022).

Safety And Hazards

特性

IUPAC Name |

2,9-dioxaspiro[5.5]undecane-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O4/c11-9(12)8-1-2-10(7-14-8)3-5-13-6-4-10/h8H,1-7H2,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIPIFLUXORCWAV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CCOCC2)COC1C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,9-Dioxaspiro[5.5]undecane-3-carboxylic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-chloro-N-[2-(3-chlorophenoxy)ethyl]-2-methylsulfanylpyrimidine-4-carboxamide](/img/structure/B2861484.png)

![2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methylthiophene-3-sulfonamide](/img/structure/B2861485.png)

![Ethyl 5-(3-cyclohexylpropanamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2861491.png)

![(Z)-N-(6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide](/img/structure/B2861492.png)